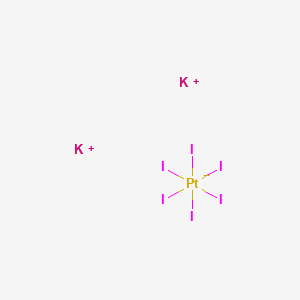
Potassium hexaiodoplatinate(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium hexaiodoplatinate(IV) is an inorganic compound with the chemical formula K₂PtI₆. It is a coordination complex featuring platinum in the +4 oxidation state, surrounded by six iodide ions. This compound is known for its distinctive properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium hexaiodoplatinate(IV) can be synthesized through the reaction of potassium iodide with platinum(IV) chloride in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of platinum(IV) chloride in water.
- Addition of an excess of potassium iodide to the solution.
- The mixture is then heated to facilitate the reaction, resulting in the formation of potassium hexaiodoplatinate(IV) as a precipitate.
Industrial Production Methods: While specific industrial production methods for potassium hexaiodoplatinate(IV) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium hexaiodoplatinate(IV) undergoes various chemical reactions, including:
Reduction: It can be reduced to platinum metal using reducing agents such as hydrogen, hydrazine, or borohydride ions.
Substitution: The iodide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Reducing Agents: Hydrogen, hydrazine, borohydride ions.
Substitution Reagents: Ligands such as chloride, bromide, or other halides.
Major Products:
Reduction: Platinum metal.
Substitution: Complexes with different ligands, such as potassium hexachloroplatinate(IV).
Scientific Research Applications
Potassium hexaiodoplatinate(IV) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of platinum-based catalysts and nanoparticles.
Biology: Investigated for its potential use in biological assays and imaging techniques.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of high-purity platinum and in various catalytic processes.
Mechanism of Action
The mechanism of action of potassium hexaiodoplatinate(IV) involves its ability to undergo reduction and substitution reactions. In biological systems, it may interact with cellular components, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its interactions with DNA and proteins are of particular interest.
Comparison with Similar Compounds
Potassium hexachloroplatinate(IV) (K₂PtCl₆): Similar structure but with chloride ligands instead of iodide.
Potassium hexabromoplatinate(IV) (K₂PtBr₆): Similar structure but with bromide ligands.
Uniqueness: Potassium hexaiodoplatinate(IV) is unique due to its iodide ligands, which impart distinct chemical properties and reactivity compared to its chloride and bromide counterparts. This uniqueness makes it valuable for specific applications in catalysis and materials science.
Properties
IUPAC Name |
dipotassium;hexaiodoplatinum(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6HI.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJBUDJCJPWKRQ-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Pt-2](I)(I)(I)(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I6K2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)
